N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide
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Overview
Description
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” is a synthetic organic compound that features a furan ring, a pyrazine ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and diketones.
Coupling Reactions: The furan and pyrazine rings can be coupled using a suitable linker, such as a methyl group.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrazines and other reduced derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” may have applications in various fields, including:
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.
Comparison with Similar Compounds
Similar Compounds
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(p-tolyloxy)acetamide: Similar structure with a para-tolyl group instead of an ortho-tolyl group.
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of a tolyloxy group.
Uniqueness
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-5-2-3-6-15(13)24-12-17(22)21-11-14-18(20-9-8-19-14)16-7-4-10-23-16/h2-10H,11-12H2,1H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDVPBIAVXQFQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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